![molecular formula C9H14O B1655285 スピロ[4.4]ノナン-2-オン CAS No. 34177-18-9](/img/structure/B1655285.png)

スピロ[4.4]ノナン-2-オン

説明

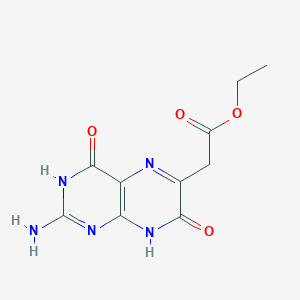

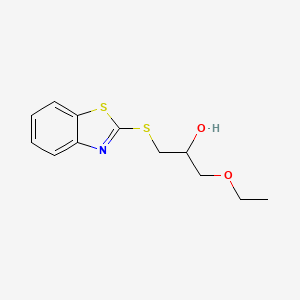

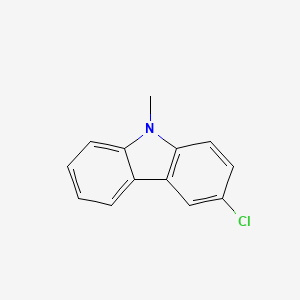

Spiro[4.4]nonan-2-one is a chemical compound with the molecular formula C9H14O . It has a molecular weight of 138.21 g/mol . The IUPAC name for this compound is spiro[4.4]nonan-3-one .

Synthesis Analysis

The synthesis of Spiro[4.4]nonan-2-one has been described in several studies. For instance, an efficient synthesis of the 1,6-dioxaspiro[4.4]nonan-2-one motif of the immunosuppressive triterpenoid Phainanoid F and its C4 epimer was reported . A furan oxidative spirocyclization was used as the key step in the synthesis .Molecular Structure Analysis

The molecular structure of Spiro[4.4]nonan-2-one can be represented by the InChI string: InChI=1S/C9H14O/c10-8-3-6-9(7-8)4-1-2-5-9/h1-7H2 . The compound has a complexity of 154 and a topological polar surface area of 17.1 Ų .Physical and Chemical Properties Analysis

Spiro[4.4]nonan-2-one has a density of 1.0±0.1 g/cm³ . It has a boiling point of 213.1±8.0 °C at 760 mmHg . The compound has a vapour pressure of 0.2±0.4 mmHg at 25°C . The enthalpy of vaporization is 44.9±3.0 kJ/mol . The compound has a molar refractivity of 39.8±0.4 cm³ .科学的研究の応用

スピロラクトンの合成

スピロ[4.4]ノナン-2-オン誘導体は、スピロラクトンの合成に使用されてきました。スピロラクトンは、ラクトン環がスピロ環系に融合した化合物です。 これらのスピロラクトンは、ラクトン酸素と隣接する置換基との間に1,2-シン関係を持つことが観察されており、これはそれらの反応性と医薬品化学における潜在的な用途に影響を与える可能性があります .

免疫調節剤

この化合物は、免疫抑制性トリテルペノイドであるファイナノイドFとそのエピマーに見られる1,6-ジオキサスピロ[4.4]ノナン-2-オンモチーフの効率的な合成に使用されてきました。 これらの化合物は、免疫応答を調節する能力により、免疫調節剤として潜在的な用途があります .

キラル補助剤

スピロ[4.4]ノナン-2-オン誘導体は、特にディールス・アルダー反応において、不斉合成のキラル補助剤として適用されてきました。 これらの化合物の使用は、得られる付加物の高いエナンチオ選択性をもたらす可能性があり、光学活性医薬品の製造に不可欠です .

鎮痛剤

スピロ[4.4]ノナン-2-オンから合成されたプロリン由来のスピロ環式第4級アンモニウムは、その鎮痛作用について評価されています。 これらの化合物は、新しい鎮痛薬の開発のためのリード構造として役立つ可能性があります .

円偏光二色性研究

スピロ[4.4]ノナン-2-オンの光学活性誘導体は、合成され、円偏光二色性(CD)分光法を使用して研究され、その絶対配置と光学特性を決定しました。 この研究は、キラル分子とその偏光との相互作用の理解に貢献することができます .

作用機序

Mode of Action

The mode of action of Spiro[4It is known that the compound exhibits diverse medicinal properties .

Pharmacokinetics

For instance, its Log BCF (Bioconcentration Factor) from a regression-based method is 1.129, indicating a low potential for bioaccumulation . The compound also has a half-life of 139.1 hours (approximately 5.8 days) in a model river and 1616 hours (approximately 67.35 days) in a model lake , suggesting it may persist in aquatic environments.

Result of Action

Spiro[4.4]nonan-2-one derivatives have been shown to exhibit potent cytotoxic activity against various human cancer cell lines . For instance, a series of spiro[chroman-2,4’-piperidin]-4-one compounds demonstrated significant efficacy and induced apoptosis in MCF-7 cells .

Action Environment

The action, efficacy, and stability of Spiro[4.4]nonan-2-one can be influenced by various environmental factors. For example, its volatilization from water and persistence in aquatic environments suggest that it may be affected by environmental conditions such as temperature, pH, and the presence of other substances . 4]nonan-2-one.

生化学分析

Biochemical Properties

Spiro[4.4]nonan-2-one derivatives have been found to exhibit diverse medicinal properties . For instance, a series of spiro[chroman-2,4’-piperidin]-4-one compounds demonstrated potent cytotoxic activity against various human cancer cell lines

Cellular Effects

The cellular effects of Spiro[4.4]nonan-2-one are primarily understood through its derivatives. These derivatives have shown potent cytotoxic activity against various human cancer cell lines . For example, one derivative, compound 16, showed significant efficacy and induced apoptosis in MCF-7 cells

Molecular Mechanism

Its derivatives have shown to exert effects at the molecular level . For instance, they have demonstrated cytotoxic activity against various human cancer cell lines

Dosage Effects in Animal Models

A series of proline derivated spirocyclic quaternary ammoniums were synthesized and evaluated via in vivo analgesic activities . Compound 9a showed the best analgesic effect with 84% inhibition in mice

特性

IUPAC Name |

spiro[4.4]nonan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c10-8-3-6-9(7-8)4-1-2-5-9/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNPZXFYPYMTJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CCC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30338449 | |

| Record name | Spiro[4.4]nonan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34177-18-9 | |

| Record name | Spiro[4.4]nonan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | spiro[4.4]nonan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-3-(2,6-dichlorophenyl)-2,5-dimethylpyrazolo[1,5-A]pyrimidine](/img/structure/B1655212.png)

![3-Chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1655216.png)

![2-[(1,3-Benzoxazol-2-yl)sulfanyl]-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B1655223.png)